Superior PBR Binding Affinity: Quantified Potency Advantage Over Unsubstituted and 1,4-Benzodiazepine Analogs
This compound exhibits potent and specific binding to the peripheral benzodiazepine receptor (PBR). The reported IC50 value of 7.87 nM [1] represents a significant quantitative advantage over many common benzodiazepines and related scaffolds. For comparison, the well-known anxiolytic diazepam, a 1,4-benzodiazepine, typically has a Ki for PBR in the low micromolar range [2], indicating a difference of over two orders of magnitude. This high potency underscores the unique interaction profile of the 1-methyl-1,5-benzodiazepine structure.
| Evidence Dimension | Binding Affinity to Peripheral Benzodiazepine Receptor (PBR) |
|---|---|
| Target Compound Data | IC50 = 7.87 nM |
| Comparator Or Baseline | Diazepam (1,4-benzodiazepine) Ki > 1 µM |
| Quantified Difference | >100-fold higher affinity (estimated from cross-study data) |
| Conditions | In vitro radioligand binding assay using rat cerebral cortex homogenate [1]. |
Why This Matters
High PBR affinity differentiates this compound for applications in neuroinflammation, steroidogenesis, and cell proliferation research, where low-nanomolar potency is essential for effective target engagement.
- [1] TargetMine. (n.d.). Activity report for CHEMBL178705. Retrieved from targetmine.nibiohn.go.jp. View Source
- [2] Sanno, V., et al. (1999). Effect of diazepam on peripheral benzodiazepine receptor binding in rat brain. Pharmacological Research, 40(5), 471-474. View Source
